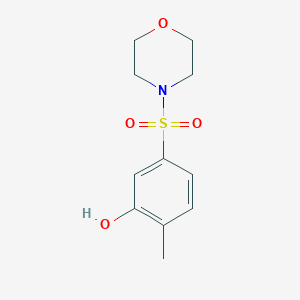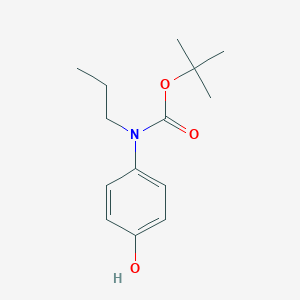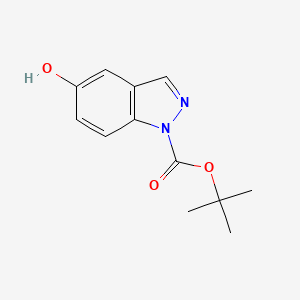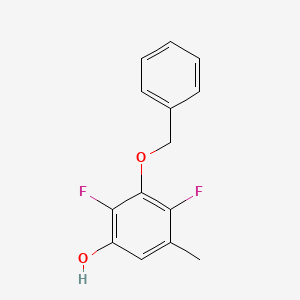
3-(Benzyloxy)-2,4-difluoro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2,4-difluoro-5-methylphenol is an organic compound characterized by the presence of a benzyloxy group attached to a difluoromethylphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,4-difluoro-5-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-5-methylphenol.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2,4-difluoro-5-methylphenol with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,4-difluoro-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2,4-difluoro-5-methylphenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: 2,4-difluoro-5-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Benzyloxy)-2,4-difluoro-5-methylphenol serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its difluoromethylphenol core is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The biological activity of 3-(Benzyloxy)-2,4-difluoro-5-methylphenol is primarily due to its ability to interact with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to enzymes or receptors, while the difluoromethylphenol core can modulate the electronic properties of the molecule, affecting its reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-methylphenol: Lacks the benzyloxy group, making it less versatile in functionalization reactions.
3-(Methoxy)-2,4-difluoro-5-methylphenol: Similar structure but with a methoxy group instead of a benzyloxy group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-2,4-difluoro-5-methylphenol is unique due to the presence of both the benzyloxy and difluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2,4-difluoro-5-methyl-3-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c1-9-7-11(17)13(16)14(12(9)15)18-8-10-5-3-2-4-6-10/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDYNSNXEWVFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
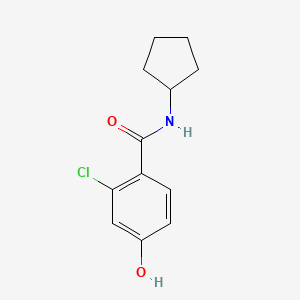
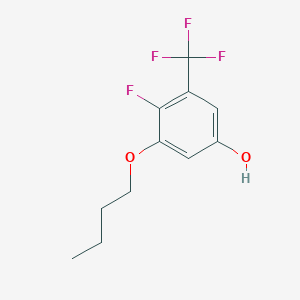
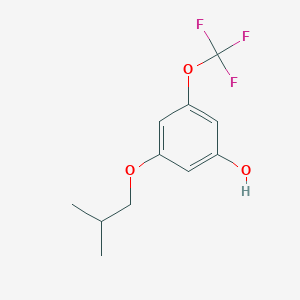
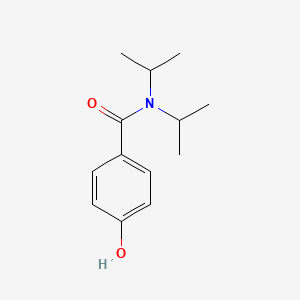
![4-[Hydroxy(4-methylphenyl)methyl]phenol](/img/structure/B8034017.png)
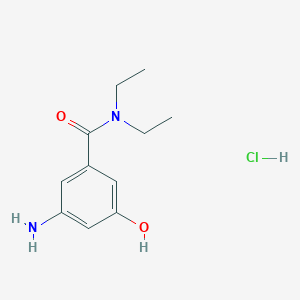
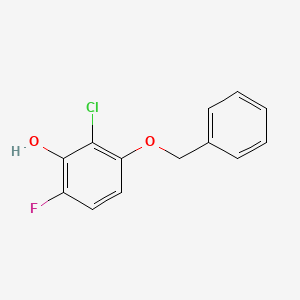

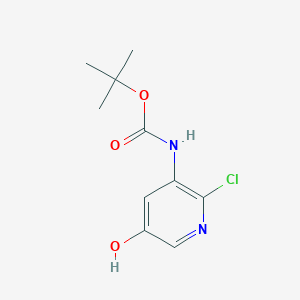
![Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate](/img/structure/B8034042.png)
![1-[(4-methylbenzene)sulfonyl]-1H-pyrrol-2-ol](/img/structure/B8034061.png)
